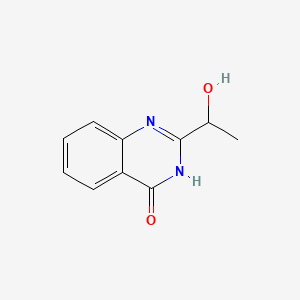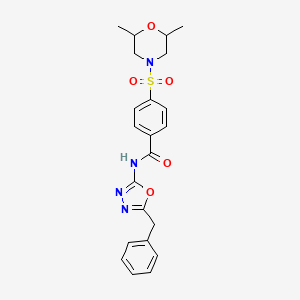
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 1,3,4-oxadiazole ring and the benzamide moiety, which are commonly found in molecules with various pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the 5-benzyl-1,3,4-oxadiazole-2-thiol . Subsequent phases include the preparation of N-substituted-2-bromoacetamides and their reaction with the oxadiazole-thiol to yield the target compounds . This provides insight into the potential synthetic route that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is often substituted with various functional groups that can significantly alter the compound's biological activity . The benzamide moiety is another common feature, which is a benzene ring attached to an amide group. This structure is known to interact with biological targets, influencing the compound's pharmacological profile .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups attached to the core structure. For example, the imidazolylbenzamides described in one study exhibit electrophysiological activity, indicating that the imidazolyl group can partake in biological interactions . Similarly, the oxadiazole derivatives synthesized in another study were found to be active against enzymes like acetylcholinesterase, suggesting that the oxadiazole ring can engage in chemical reactions with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. The presence of heterocyclic rings, such as oxadiazole, and substituents like the benzyl group, can affect properties like solubility, melting point, and stability. These properties are crucial for the compound's biological activity and pharmacokinetics. Although the specific properties of "N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" are not detailed in the provided papers, related compounds have been characterized using spectral techniques, which are essential for confirming the structure and purity of synthesized compounds .
Aplicaciones Científicas De Investigación
Biochemistry and Pharmacology
- Heme-Oxidized Soluble Guanylyl Cyclase Activation: Similar compounds to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been studied for their ability to activate the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor. This activation is crucial in NO downstream signaling and generation of cGMP, which has implications in vasodilation and blood pressure regulation (Schindler et al., 2006).
Synthesis and Characterization
- Synthesis of N-Substituted Derivatives: Research has been conducted on the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which shares a structural similarity with the compound . These derivatives have shown activity against certain enzymes like acetylcholinesterase, which is relevant in the context of neurological disorders and conditions (Siddiqui et al., 2013).
Antibacterial and Antioxidant Activities
- Antibacterial Properties: Several studies have synthesized compounds structurally related to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide and evaluated their antibacterial activities. These compounds have demonstrated effectiveness against various bacterial strains, highlighting their potential use in treating bacterial infections (Avagyan et al., 2020); (Ur-Rehman et al., 2015).
Anticancer Applications
- PI3K Inhibition and Anticancer Effects: Related compounds have been investigated as PI3K inhibitors and anticancer agents. These studies have shown that such compounds can inhibit the PI3K/AKT/mTOR pathway and significantly reduce tumor growth, suggesting their potential application in cancer therapy (Shao et al., 2014).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Direcciones Futuras
Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-13-26(14-16(2)30-15)32(28,29)19-10-8-18(9-11-19)21(27)23-22-25-24-20(31-22)12-17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXCIITVBEZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
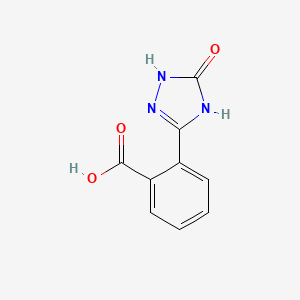
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
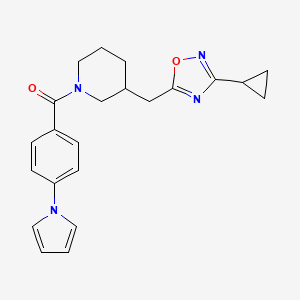
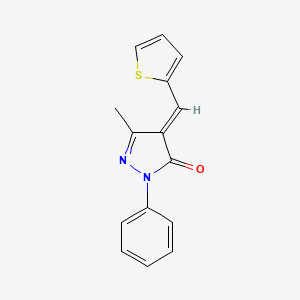
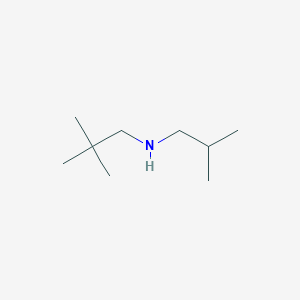
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
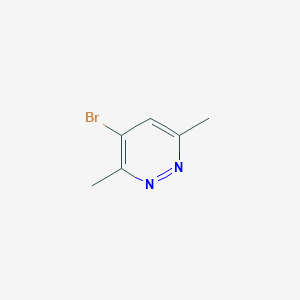
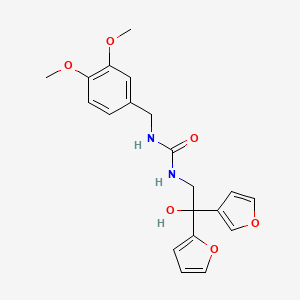
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
